3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
描述
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a sulfonamide-linked piperazine moiety at position 5. The piperazine ring is further modified with a 2,4-difluorophenylsulfonyl group, which enhances its electronic and steric properties for target engagement .
属性
IUPAC Name |
3-cyclopropyl-6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-13-3-4-15(14(20)11-13)29(27,28)25-9-7-24(8-10-25)17-6-5-16-21-22-18(12-1-2-12)26(16)23-17/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVPSOCBCVAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20F2N6O2S
- Molecular Weight : 426.46 g/mol
- IUPAC Name : 3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The structure features a cyclopropyl group and a piperazine moiety linked to a triazolo-pyridazine core. This unique configuration is expected to influence its biological interactions.
Antiproliferative Effects
Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:
- A related compound in the series showed IC50 values of 0.008–0.014 μM against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines .
- The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
The primary mechanism of action for these compounds appears to be through binding to the colchicine binding site on tubulin , disrupting microtubule dynamics essential for mitosis. This is crucial as it leads to apoptosis in cancer cells by preventing proper cell division .
In Vitro Studies
A study conducted on various derivatives of the triazolo-pyridazine class demonstrated significant antiproliferative effects across multiple cancer types:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results underscore the potential of these compounds as anticancer agents due to their ability to target microtubules effectively.
Apoptosis Induction
Further investigations revealed that compounds like complex 4 from related studies induced higher apoptosis rates in liver cancer cells (SMMC7721), as evidenced by up-regulated expression levels of caspase 3 detected through Western blotting techniques . This suggests that similar mechanisms may be applicable for the compound .
相似化合物的比较
Substituent Variations on the Piperazine Ring
Core Modifications
- This analog showed weaker BRD4 inhibition (IC₅₀ > 10 μM) compared to triazolo[4,3-b]pyridazine derivatives .
- Indole-Substituted Derivatives : Compounds 6–10 () feature indole-based substituents, enhancing BRD4 bromodomain binding (IC₅₀ = 0.2–1.5 μM). The cyclopropyl group in the target compound may mimic indole’s steric bulk but lacks hydrogen-bonding capacity .
Antimicrobial Activity
Triazolo[4,3-b]pyridazines with phenyl substituents (e.g., 6b, 7b in ) exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 2–4 μg/mL), comparable to ampicillin. The target compound’s sulfonamide-piperazine moiety may reduce antimicrobial efficacy due to increased polarity but could improve CNS penetration for neurological targets .
Kinase and Enzyme Modulation
- BRD4 Inhibition : The target compound’s cyclopropyl group mimics the isopropyl substituent in compound 27 (), which showed moderate BRD4 binding (IC₅₀ = 3.2 μM). Fluorine atoms in the sulfonyl group may enhance selectivity via halogen bonding .
- Caspase 8 Activation: Compound 2 () shares the triazolo[4,3-b]pyridazine core but lacks fluorination, suggesting fluorine’s role in target specificity.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorination in the target compound balances lipophilicity and solubility, critical for blood-brain barrier penetration.
- Sulfonamide-linked piperazines improve metabolic stability over ester or amide derivatives (e.g., compounds 24–26 in ) .
常见问题
Q. What are the key synthetic strategies for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or cyanopyridines under reflux conditions.
- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Step 3: Sulfonylation of the piperazine moiety using 2,4-difluorophenylsulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to avoid side reactions . Critical conditions include temperature control (<5°C during sulfonylation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; sulfonyl-linked piperazine at δ 3.2–3.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity in the triazolopyridazine core .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 487.1234).
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the cyclopropyl and sulfonyl groups .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical-resistant goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be reconciled?
Contradictions in biological activity (e.g., IC₅₀ values varying by >10-fold) may arise from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO tolerance thresholds).
- Compound Purity: Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>98% by area) .
- Target Selectivity: Off-target interactions (e.g., kinase inhibition) may dominate in certain assays. Use proteome-wide profiling (e.g., KinomeScan) to identify confounding targets .
Q. What computational methods predict the compound’s binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Glide models interactions with targets like G-protein-coupled receptors (GPCRs). The sulfonyl group often forms hydrogen bonds with Arg/Lys residues .
- Molecular Dynamics (MD): GROMACS simulations (100 ns trajectories) assess stability of ligand-target complexes. Key metrics: root-mean-square deviation (RMSD) <2 Å .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes for structure-activity relationship (SAR) optimization .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalysis: Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings (yield increase from 65% to 92%) .
- Solvent Screening: Switch from THF to 1,4-dioxane for sulfonylation (reduces byproduct formation).
- Flow Chemistry: Continuous flow reactors improve heat transfer and reduce reaction times (e.g., cyclopropanation in 30 minutes vs. 6 hours) .
Q. What strategies mitigate degradation during long-term stability studies?
- pH Control: Store in buffered solutions (pH 6–7) to prevent hydrolysis of the triazolo ring.
- Light Sensitivity: Use amber vials to block UV-induced radical formation.
- Lyophilization: Increases shelf life by reducing water content (<0.1% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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